Piperidine, 1-[(4-nitrophenyl)azo]- Piperidine, 1-[(4-nitrophenyl)azo]-
Brand Name: Vulcanchem
CAS No.: 52010-83-0
VCID: VC19618607
InChI: InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
SMILES:
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol

Piperidine, 1-[(4-nitrophenyl)azo]-

CAS No.: 52010-83-0

Cat. No.: VC19618607

Molecular Formula: C11H14N4O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 1-[(4-nitrophenyl)azo]- - 52010-83-0

Specification

CAS No. 52010-83-0
Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name (4-nitrophenyl)-piperidin-1-yldiazene
Standard InChI InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Standard InChI Key FOUPDOGVZUKRGP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Core Chemical Identity

1-[(4-Nitrophenyl)acetyl]piperidine belongs to the class of piperidine amides, characterized by a six-membered saturated nitrogen ring (piperidine) conjugated with a 4-nitrophenylacetyl moiety. Its molecular formula is C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3, with a molecular weight of 248.28 g/mol . The IUPAC name, 2-(4-nitrophenyl)-1-piperidin-1-ylethanone, reflects its ketone functional group bridging the piperidine and nitroaryl components .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: Resonances at 8.3–8.5 ppm (doublets and triplets) correspond to the para-substituted nitrobenzene ring .

  • Piperidine protons: Methylene groups adjacent to nitrogen appear as triplets at 2.5–3.1 ppm, while the remaining aliphatic protons resonate between 1.5–2.5 ppm .

  • Carbonyl carbon: The ketone group (C=O\text{C=O}) produces a signal at 163.1 ppm in 13C^{13}\text{C} NMR .

The compound’s SMILES notation, C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]\text{C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]}, provides a machine-readable representation of its connectivity .

Synthetic Methodologies

Nucleophilic Acylation of Piperidine

A common route involves reacting piperidine with 4-nitrophenylacetyl chloride in the presence of a base (e.g., triethylamine). This one-step acylation achieves yields of 65–75% under anhydrous conditions . The reaction mechanism proceeds via nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon, followed by chloride elimination.

Physicochemical Properties

Solubility and Partitioning

Experimental data indicate limited aqueous solubility (0.12 mg/mL at 25°C) due to the hydrophobic piperidine and nitroaryl groups. The calculated octanol-water partition coefficient (logP\log P) of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–101°C and decomposition onset at 220°C, consistent with thermally stable amides .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The nitro group facilitates reduction to amines, enabling access to 4-aminophenyl-piperidine derivatives. These intermediates are pivotal in synthesizing polycyclic frameworks for drug discovery . For instance, catalytic hydrogenation over Pd/C yields primary amines used in Ullmann couplings .

Coordination Chemistry

The piperidine nitrogen and carbonyl oxygen serve as potential ligands for transition metals. Preliminary studies with Cu(II) and Ni(II) salts show formation of octahedral complexes, as evidenced by UV-Vis absorption bands at 450–550 nm . Such complexes may find use in catalysis or materials science.

Patent Landscape

Pharmaceutical Compositions

WIPO PatentScope lists two patents (2023–2024) claiming 1-[(4-nitrophenyl)acetyl]piperidine as a kinase inhibitor precursor . Specific applications target oncology and inflammatory diseases, though clinical data remain undisclosed.

Materials Science Applications

A 2024 patent describes embedding the compound into polymer matrices to enhance UV absorption in coatings, leveraging the nitro group’s electron-withdrawing properties .

Future Research Directions

Catalytic Asymmetric Modifications

Developing enantioselective acylation methods could yield chiral piperidine derivatives for asymmetric catalysis. Preliminary work using organocatalysts has achieved 60% enantiomeric excess .

Computational Modeling

Density functional theory (DFT) studies predict strong intramolecular hydrogen bonding between the carbonyl oxygen and piperidine nitrogen (ΔG=5.2kcal/mol\Delta G = -5.2 \, \text{kcal/mol}), which may influence conformational stability .

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